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molecular formula C10H6ClNOS B053076 2-Chloro-3-(2-thenoyl)pyridine CAS No. 125035-34-9

2-Chloro-3-(2-thenoyl)pyridine

Cat. No. B053076
M. Wt: 223.68 g/mol
InChI Key: BOABLMHZQMXLBD-UHFFFAOYSA-N
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Patent
US06136810

Procedure details

To a toluene (100 ml) solution of α-(2-chloropyridin-3-yl)-2-thiophenmethanol (6.14 g, 27.2 mmol) was added 85% manganese dioxide (25 g, 245 mmol), followed by 2 hours of heating under reflux. The reaction solution was passed through celite and the resulting filtrate was concentrated under a reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane-chloroform) to give 2-chloro-3-(2-thiophenecarbonyl)pyridine (5.32 g, 23.8 mmol, 87%).
Name
α-(2-chloropyridin-3-yl)-2-thiophenmethanol
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH:8]([C:10]2[S:11][CH:12]=[CH:13][CH:14]=2)[OH:9])=[CH:6][CH:5]=[CH:4][N:3]=1>[O-2].[O-2].[Mn+4].C1(C)C=CC=CC=1>[Cl:1][C:2]1[C:7]([C:8]([C:10]2[S:11][CH:12]=[CH:13][CH:14]=2)=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:1.2.3|

Inputs

Step One
Name
α-(2-chloropyridin-3-yl)-2-thiophenmethanol
Quantity
6.14 g
Type
reactant
Smiles
ClC1=NC=CC=C1C(O)C=1SC=CC1
Name
Quantity
25 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
of heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (hexane-chloroform)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=CC=C1C(=O)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.8 mmol
AMOUNT: MASS 5.32 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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